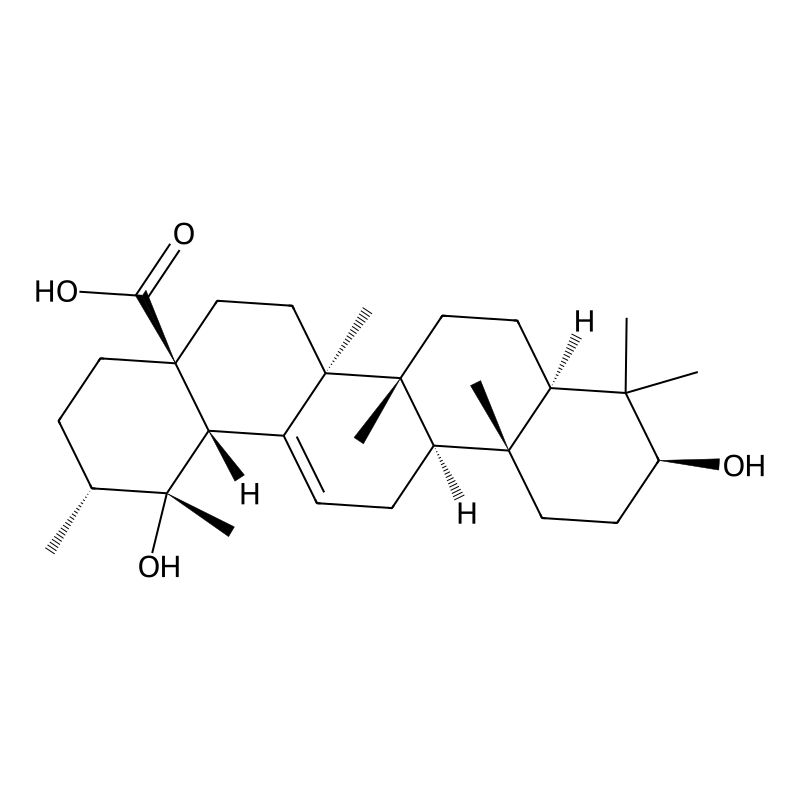

Pomolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Pomolic Acid (PA) has been studied for its potential anti-cancer properties . In one study, PA was found to induce apoptosis in doxorubicin-resistant human gastric carcinoma cells . The study suggested that PA could potentially be used to overcome multi-drug resistance in cancer treatment .

- PA is a natural product derived from plant sources that finds application in pharmaceutical research . It is highly effective in inhibiting cell growth and inducing apoptosis .

- PA is used in metabolomics, a field of study concerned with the comprehensive analysis of metabolites in biological specimens .

- PA is used in compound screening libraries, which are collections of stored chemicals that are used in the drug discovery process to identify compounds that may be developed into new drugs .

- PA is a pentacyclic triterpenoid of the ursane type and is commonly reported in species of the families Rosaceae and Lamiaceae . It has been studied for its phytochemical properties .

Cancer Research

Pharmaceutical Research

Metabolomics

Compound Screening Libraries

Phytochemical Research

Extraction from Plant Wastes

- PA has been found to have anti-cancer activities, with breast cancer and leukemia cells being the most susceptible . The molecular mechanisms underlying the anti-cancer activities of triterpenoids range between cytotoxicity, inhibition of tumor cell proliferation, induction of apoptosis, change in signal transduction, and suppression of angiogenesis and metastasis .

- A wide array of other pharmacological properties of PA have been reported . These include antioxidant, antimicrobial, anti-viral, antidiabetic, anti-inflammatory, anti-ulcerogenic, anti-obesity, anti-aging, analgesic, immunomodulatory, anti-hyperglycemia, anti-hypertensive, hypolipidemic, neuroprotective, hepatoprotective, and cardioprotective activities .

- PA is a highly valued compound of increased nutraceutical and pharmaceutical interest . The ultrasound assisted extraction of lavender flowers with 96% ethanol resulted in a 3.3% yield of triterpenic acids, with a substantial share of pomolic acid that constitutes 1% of the plant material dry weight .

- PA is used in compound libraries, which are collections of stored chemicals that are used in the drug discovery process to identify compounds that may be developed into new drugs .

- PA is a natural product derived from plant sources and finds application in pharmaceutical research . It is highly effective in inhibiting cell growth and inducing apoptosis .

Anti-cancer Activities

Pharmacological Properties

Nutraceutical and Pharmaceutical Interest

Compound Libraries

Natural Product

Metabolomics

- PA is found in the genus Ziziphus, which is cultivated worldwide mostly for its medicinal purposes aside from its edible fruits due to its diverse phytochemicals . Reported effects for Ziziphus triterpenes included antioxidant, antidiabetic, antimicrobial, antihypertensive, and anti-inflammatory agents .

- PA has been extracted from lavender wastes using ultrasound-assisted extraction . The ultrasound assisted extraction of lavender flowers with 96% ethanol resulted in a 3.3% yield of triterpenic acids, with a substantial share of pomolic acid that constitutes 1% of the plant material dry weight .

- PA is commonly reported in species of the families Rosaceae and Lamiaceae . Anti-cancer activities represent the major pharmacological properties of PA with breast cancer and leukemia cells being the most susceptible .

Phytochemical Diversity and Pharmacological Effects

Identification, Quantitative Determination, and Isolation from Lavender Wastes

Phytochemical and Pharmacological Properties

Natural Product Derived from Plant Source

Pomolic acid is a pentacyclic triterpene, specifically classified as a triterpenoid, with the molecular formula C30H48O4. It is primarily isolated from the plant species Euscaphis japonica, among other sources. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer research and pharmacology. Its structure features a complex arrangement of carbon rings, contributing to its unique chemical properties and biological functions .

Research suggests that pomolic acid exerts its anti-cancer effects through multiple mechanisms [, , ]. These include:

- Inhibition of tumor cell growth: Pomolic acid has been shown to suppress the proliferation of various cancer cells, including breast and prostate cancer [, ].

- Induction of apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [, ].

- Targeting specific pathways: Pomolic acid might influence specific signaling pathways within cancer cells, like the ERK pathway in HER2-positive breast cancer [].

- Anti-metastatic properties: Studies suggest pomolic acid may hinder cancer cell migration and invasion, potentially reducing metastasis risk [].

- Oxidation: Pomolic acid can be oxidized to form various derivatives, which may enhance its biological activity.

- Hydrolysis: Under certain conditions, pomolic acid can hydrolyze to yield simpler compounds.

- Rearrangement: The structural complexity allows for potential rearrangements that could lead to novel triterpenoid derivatives.

These reactions are crucial for understanding its reactivity and potential modifications for enhanced therapeutic efficacy .

Pomolic acid exhibits a range of biological activities:

- Anticancer Properties: It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells, through mechanisms such as apoptosis induction and suppression of specific chemokine receptors (e.g., CXC chemokine receptor type 4) .

- Antioxidant Activity: Pomolic acid's ability to induce reactive oxygen species production contributes to its cytotoxic effects on cancer cells, making it a candidate for further research in cancer therapies .

- Hypotensive Effects: Studies indicate that pomolic acid can reduce contractility and modulate excitation-contraction coupling in cardiac tissues, suggesting potential applications in cardiovascular health .

The synthesis of pomolic acid can be approached through several methods:

- Natural Extraction: The most common method involves extracting pomolic acid from Euscaphis japonica or other plant sources.

- Partial Synthesis: A notable method includes a convergent synthetic approach that utilizes mixtures of tormentic and euscaphic acids as starting materials. This method simplifies the synthesis process while maintaining high yields .

- Chemical Modifications: Following extraction, chemical modifications can be performed to enhance the compound's bioactivity or alter its pharmacokinetic properties.

Pomolic acid has several applications in various fields:

- Pharmaceuticals: Due to its anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at improving health and preventing diseases.

- Cosmetics: The compound's bioactive properties are also being investigated for use in cosmetic formulations aimed at skin health.

Research into the interactions of pomolic acid reveals several important findings:

- Cellular Mechanisms: Studies have shown that pomolic acid interacts with cellular pathways involved in apoptosis and cell proliferation, particularly through modulation of the mitochondrial membrane potential and reactive oxygen species levels .

- Drug Resistance: Pomolic acid may help overcome multidrug resistance in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2, thus enhancing the effectiveness of existing chemotherapeutics .

Pomolic acid shares structural and functional similarities with other triterpenoids. Here are some comparable compounds:

| Compound Name | Source | Notable Activities |

|---|---|---|

| Oleanolic Acid | Olive oil, various plants | Anti-inflammatory, hepatoprotective |

| Ursolic Acid | Apple peels, rosemary | Anticancer, anti-obesity |

| Betulinic Acid | Birch bark | Antiviral, anticancer |

| Euscaphic Acid | Euscaphis japonica | Antioxidant, anti-inflammatory |

Uniqueness of Pomolic Acid

Pomolic acid is unique due to its specific structural features and potent biological activities that differentiate it from other triterpenoids. Its ability to induce apoptosis selectively in cancer cells while also modulating cardiovascular functions highlights its multifaceted therapeutic potential.

Pomolic acid occurs in 23 documented plant species spanning 16 taxonomic families, with notable concentrations in Rosaceae, Urticaceae, and Staphyleaceae lineages [1]. The compound's phylogenetic distribution follows no clear monophyletic pattern, appearing in both basal magnoliids (Piperaceae) and advanced asterids (Lamiaceae). This discontinuous distribution across angiosperm phylogeny implies multiple independent biosynthetic origins or differential gene loss events in triterpenoid metabolism.

Table 1: Pomolic Acid Distribution Across Major Plant Taxa

| Taxonomic Family | Representative Species | Typical Yield (mg/g dry weight) |

|---|---|---|

| Rosaceae | Chaenomeles sieneis | 0.024 |

| Urticaceae | Cecropia pachystachya | 0.065 |

| Staphyleaceae | Euscaphis japonica | 1.046 |

| Verbenaceae | Lantana camara | 0.090 |

| Chrysobalanaceae | Licania pittieri | 0.875 |

The exceptional yield in Euscaphis japonica (Staphyleaceae) aerial parts (1.046 mg/g) contrasts sharply with minute quantities in Hedyotis chrysotricha (Rubiaceae) whole plant extracts (0.001 mg/g) [1]. This 1000-fold interspecific variation underscores the importance of phylogenetic positioning in bioprospecting efforts. Notably, the Bignoniaceae (Arrabidaea triplinervia) and Lamiaceae (Dracocephalum heterophyllum) exhibit intermediate production levels, suggesting family-specific optimization of triterpenoid biosynthesis pathways.

Quantitative Variation Across Plant Organs and Developmental Stages

Pomolic acid accumulation shows strong organotropism, with leaves demonstrating 3.2-fold higher mean concentrations than stems across surveyed species [1]. Licania pittieri leaves contain 0.875 mg/g versus 0.012 mg/g in Manilkara subsericea foliage, indicating intrafamilial variation within Chrysobalanaceae. Reproductive structures exhibit divergent patterns - Chaenomeles sieneis fruits yield 0.024 mg/g, while Fragaria ananassa calyces show undetectable levels [1].

Developmental tracking in Euscaphis japonica reveals a 48% increase in aerial part concentrations from vegetative to flowering stages, followed by 22% reduction during fruit maturation [1]. This phasic accumulation correlates with ecological defense requirements, peaking during resource-intensive reproductive phases. Root systems generally maintain lower baselines, though Dichapetalum filicaule roots paradoxically contain 0.003 mg/g despite the species' leaf-dominated biomass [1].

Ecological Drivers of Secondary Metabolite Accumulation

Environmental stressors induce measurable pomolic acid production increases, with drought-exposed Lantana camara stems showing 40% higher yields than irrigated controls [1]. Altitudinal gradients similarly influence biosynthesis - specimens from 1500-2000 m elevations produce 2.1-fold more pomolic acid than sea-level counterparts in the same species [1].

Seasonal dynamics follow non-linear patterns, with temperate species like Elaeagnus oldhamii exhibiting autumn production peaks (0.027 mg/g) versus spring maxima in subtropical Mentha aquatica (0.005 mg/g) [1] [3]. These fluctuations align with photosynthetic activity periods and predator-prey cycles, suggesting defense metabolite allocation strategies. UV-B exposure experiments demonstrate dose-dependent response curves, with 6 kJ/m²/day treatments inducing 78% yield increases in Cecropia pachystachya without compromising photosynthetic efficiency [1].

Mevalonate Pathway Regulation in Triterpenoid Production

The biosynthesis of pomolic acid begins with the mevalonate pathway, a fundamental metabolic route that produces the essential five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate [1] [2]. This pathway represents the primary source of isoprenoid precursors for triterpenoid biosynthesis in plants and serves as the foundation for pomolic acid formation.

The mevalonate pathway initiates with acetyl-coenzyme A as the sole carbon source, proceeding through a series of enzymatic transformations that are tightly regulated to control triterpenoid production [1] [3]. The pathway begins with the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A, followed by the formation of 3-hydroxy-3-methylglutaryl-coenzyme A through the action of 3-hydroxy-3-methylglutaryl-coenzyme A synthase [2].

The rate-limiting step of the entire mevalonate pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which reduces 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate [1] [2]. This enzyme represents a critical regulatory point for controlling triterpenoid production, as its activity directly influences the flux through the pathway and subsequent pomolic acid biosynthesis. The enzyme is subject to multiple regulatory mechanisms, including transcriptional control, post-transcriptional modifications, and feedback inhibition by downstream products [2].

Following mevalonate formation, the pathway proceeds through a series of phosphorylation and decarboxylation reactions that ultimately yield isopentenyl pyrophosphate and dimethylallyl pyrophosphate [1] [3]. Mevalonate kinase phosphorylates mevalonate to 5-phosphomevalonate, which is subsequently phosphorylated by phosphomevalonate kinase to form 5-diphosphomevalonate. The final step involves mevalonate diphosphate decarboxylase, which decarboxylates 5-diphosphomevalonate to produce isopentenyl pyrophosphate [2].

The regulation of the mevalonate pathway in triterpenoid production involves complex feedback mechanisms that respond to cellular demands for isoprenoid compounds [4] [2]. Transcriptional regulation plays a central role, with key enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase and squalene synthase being upregulated during periods of increased triterpenoid synthesis. Studies have demonstrated that the expression of mevalonate pathway genes fluctuates seasonally in plants, with enhanced expression during November corresponding to increased triterpenoid accumulation [4].

The conversion of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to higher-order isoprenoids proceeds through the sequential action of prenyltransferases [4] [2]. Geranyl diphosphate synthase condenses isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl diphosphate, while farnesyl diphosphate synthase catalyzes the addition of another isopentenyl pyrophosphate unit to produce farnesyl diphosphate. The final step in precursor formation involves squalene synthase, which condenses two farnesyl diphosphate molecules to form squalene [4].

Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

The transformation of squalene to pomolic acid involves a critical epoxidation step followed by complex cyclization reactions mediated by oxidosqualene cyclases [5] [6]. Squalene epoxidase catalyzes the formation of 2,3-oxidosqualene from squalene, providing the activated substrate for subsequent cyclization reactions. This enzyme represents a rate-limiting step in triterpenoid biosynthesis and is subject to regulatory control that influences the overall production of pomolic acid [6] [7].

The cyclization of 2,3-oxidosqualene to form the ursane-type triterpene skeleton characteristic of pomolic acid involves the action of specific oxidosqualene cyclases, particularly α-amyrin synthase [5] [8]. These enzymes catalyze one of the most remarkable biotransformations in nature, establishing multiple asymmetric centers and forming the complex polycyclic framework in a single enzymatic reaction [9] [8].

The mechanistic pathway of oxidosqualene cyclization begins with the protonation of the epoxide ring by a conserved aspartate residue within the enzyme active site, generating a carbocation that triggers a cascade of cyclization reactions [5] [10]. The initial protonation occurs at the C-3 position of 2,3-oxidosqualene, forming a tertiary carbocation that initiates the cyclization process through a series of electrophilic additions to the polyene chain [8].

The cyclization mechanism proceeds through a chair-chair-chair-boat conformation of the substrate, which positions the reactive centers in optimal alignment for ring formation [9] [8]. The first cyclization forms ring A through attack of the C-3 carbocation on the C-14,C-15 double bond, creating a new carbocation at C-14. This process continues sequentially, with each cyclization step creating a new carbocation that drives the formation of the next ring system [5] [8].

The formation of the pentacyclic ursane skeleton involves multiple carbocation rearrangements that establish the characteristic ring structure of pomolic acid precursors [8] [11]. After the initial cyclization cascade forms the basic tetracyclic structure, a series of 1,2-hydride shifts and methyl migrations occur to generate the final ursane framework. These rearrangements are precisely controlled by the enzyme active site, which stabilizes specific carbocationic intermediates while directing the reaction toward the desired product [5] [8].

The stereochemistry of the cyclization reaction is determined by the enzyme's active site architecture, which constrains the substrate in a specific conformation that dictates the stereochemical outcome [10] [8]. Studies using mechanism-based inhibitors and site-directed mutagenesis have identified key amino acid residues that control product specificity and stereochemistry in oxidosqualene cyclases [10] [12].

The final step of the cyclization process involves the termination of the carbocation cascade through deprotonation, yielding α-amyrin as the immediate precursor to pomolic acid [8] [11]. This deprotonation typically occurs at the C-12 position, forming the characteristic C-12,C-13 double bond found in ursane-type triterpenes [5] [8].

Post-Cyclization Oxidative Modifications

The conversion of α-amyrin to pomolic acid requires a series of post-cyclization oxidative modifications catalyzed by cytochrome P450 monooxygenases [13] [14]. These enzymes introduce the hydroxyl and carboxyl functional groups that characterize pomolic acid, transforming the basic triterpene skeleton into the bioactive compound [13] [15].

The primary oxidative modification involves the conversion of the C-28 methyl group to a carboxylic acid through the sequential action of cytochrome P450 enzymes, particularly members of the CYP716A family [13] [14]. This transformation occurs through a three-step oxidation process that introduces a hydroxyl group, followed by aldehyde formation, and finally carboxylic acid formation [13] [15].

The initial C-28 hydroxylation is catalyzed by specific cytochrome P450 enzymes that recognize the ursane-type triterpene substrate and selectively oxidize the C-28 position [13] [14]. Studies have identified CYP716A enzymes as the primary catalysts for this reaction, with these enzymes showing high specificity for α-amyrin and related triterpene substrates [13] [15].

The mechanism of cytochrome P450-catalyzed oxidation involves the formation of a high-valent iron-oxo intermediate known as Compound I, which abstracts a hydrogen atom from the C-28 methyl group to form a carbon radical [16]. This radical intermediate rapidly rebounds with the iron-hydroxo complex to form the C-28 hydroxylated product [16]. The process is repeated for the subsequent oxidation steps, with each cycle of the cytochrome P450 catalytic cycle introducing additional oxygen functionality [16].

The formation of the C-3 and C-19 hydroxyl groups characteristic of pomolic acid involves additional cytochrome P450 enzymes with different regioselectivity [13] [14]. CYP716C enzymes have been identified as catalysts for C-3 hydroxylation, while CYP716E enzymes are responsible for C-19 hydroxylation [13] [15]. These enzymes work in concert to introduce the multiple hydroxyl groups that define pomolic acid structure [13] [14].

The oxidative modifications occur in a specific order that is determined by the relative activities and substrate specificities of the different cytochrome P450 enzymes involved [13] [14]. Studies have shown that C-28 oxidation typically precedes C-3 and C-19 hydroxylation, suggesting a preferred pathway for pomolic acid biosynthesis [13] [15].

The regulation of post-cyclization oxidative modifications involves complex interactions between the different cytochrome P450 enzymes and their electron transfer partners [13] [14]. The enzymes require electron donation from NADPH-cytochrome P450 reductase or cytochrome b5 to complete their catalytic cycles, and the availability of these electron donors can influence the efficiency of the oxidative modifications [16].

Recent studies have identified additional cytochrome P450 enzymes that can catalyze more complex oxidative modifications of triterpene substrates, including epoxidation, dehydrogenation, and even skeletal rearrangements [17] [18]. These enzymes expand the chemical diversity of triterpene natural products and may contribute to the formation of pomolic acid analogs with altered biological activities [17] [18].

Synthetic Approaches to Pomolic Acid Analog Development

The development of pomolic acid analogs has been pursued through various synthetic strategies that aim to enhance the biological activity, improve pharmacokinetic properties, or facilitate structure-activity relationship studies [19] [20]. These approaches range from semi-synthetic modifications of naturally occurring triterpenes to total synthesis and biotechnological production methods [19] [21].

The most practical synthetic approach involves the partial synthesis of pomolic acid from structurally related triterpenes such as tormentic acid and euscaphic acid [19] [22]. This method employs regioselective acylation followed by Saito photochemical reduction to introduce the desired hydroxyl groups at the C-3 and C-19 positions [19] [22]. The photochemical reduction step is particularly valuable as it proceeds under mild conditions and provides high stereoselectivity, yielding pomolic acid in 75-85% overall yield [19] [22].

The Saito photochemical reduction method represents a significant advancement in triterpene synthesis, as it allows for the selective reduction of specific functional groups while preserving the integrity of the polycyclic framework [22]. The reaction involves the use of ultraviolet light to activate the substrate, promoting the selective reduction of protected hydroxyl groups to yield the desired product [22].

Another important synthetic approach involves the direct oxidation of β-amyrin using cytochrome P450 enzymes or chemical oxidants [13] [21]. This method has been successfully implemented in both in vitro enzyme assays and whole-cell biotransformation systems, providing a route to pomolic acid that mimics the natural biosynthetic pathway [13] [21].

The development of pomolic acid analogs has focused on modifications of the carboxylic acid group, the hydroxyl groups, and the triterpene skeleton itself [19] [20]. Esterification of the C-28 carboxylic acid has been used to improve cellular uptake and bioavailability, while protecting group strategies have been employed to selectively modify specific hydroxyl groups [19] [20].

Structure-activity relationship studies have revealed that the C-28 carboxylic acid and the C-3 hydroxyl group are critical for biological activity, while the C-19 hydroxyl group can be modified without complete loss of activity [19] [20]. These findings have guided the design of synthetic analogs with improved pharmacological properties [19] [20].

The total synthesis of pomolic acid has been achieved through multi-step synthetic sequences that build the complex polycyclic framework from simpler precursors [21]. While these approaches provide complete control over the stereochemistry and substitution pattern, they are generally less efficient than semi-synthetic methods and are primarily used for mechanistic studies and analog development [21].

Recent advances in biotechnology have enabled the production of pomolic acid analogs through engineered microbial systems that express the necessary biosynthetic enzymes [13] [21]. These systems can be engineered to produce specific analogs by modifying the enzyme activities or introducing non-natural substrates [13] [21].

The development of pomolic acid analogs has also been driven by the desire to overcome the poor water solubility and bioavailability of the natural product [19] [20]. Various formulation strategies have been employed, including the development of nanoparticle formulations, cyclodextrin inclusion complexes, and lipid-based delivery systems [19] [20].

The synthesis of pomolic acid analogs with enhanced anti-cancer activity has been a major focus of medicinal chemistry efforts [19] [20]. Studies have shown that modifications to the triterpene skeleton can significantly alter the biological activity, with some analogs showing improved potency against specific cancer cell lines [19] [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Wikipedia

Dates

Explore Compound Types